Disperse Orange 3 methacrylamide
Overview
Description
Disperse Orange 3 methacrylamide, with the chemical formula C16H14N4O3, is an organic dye known for its vibrant orange-yellow to red color. It is primarily used in the textile, plastics, and ink industries as a colorant for dyes and pigments . This compound is characterized by its better solubility in organic solvents compared to water .
Mechanism of Action
Target of Action
Disperse Orange 3 methacrylamide is primarily a dye used in coloring natural and synthetic fabrics . Its primary targets are the polymer chains of synthetic fibers.
Mode of Action
This compound functions primarily through physical interactions with its targets. It binds to the polymer chains of synthetic fibers, altering their color.
Biochemical Pathways
Its function is primarily physical, involving the alteration of color in synthetic fibers.
Pharmacokinetics
Instead, it remains on the surface of the materials to which it is applied.
Result of Action
The primary result of this compound’s action is the coloration of synthetic fibers. By binding to the polymer chains of these fibers, it imparts a distinct orange color.
Biochemical Analysis
Biochemical Properties
Disperse Orange 3 Methacrylamide plays a significant role in biochemical reactions. It acts as a ligand that binds to proteins that are sensitive to light and alters their ability to respond to light . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the polymerization of the photoreceptor protein rhodopsin, which leads to retinal degeneration . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its mechanism of action involves binding to light-sensitive proteins and altering their response to light .
Preparation Methods
The synthesis of Disperse Orange 3 methacrylamide involves the reaction between methacrylamide and Disperse Orange 3 . The specific synthetic route can be adjusted based on the desired conditions. Industrial production methods typically involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Disperse Orange 3 methacrylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Disperse Orange 3 methacrylamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Disperse Orange 3 methacrylamide can be compared with other similar compounds such as:
Disperse Red 1 methacrylate: Similar in structure but with different color properties.
Disperse Red 1 acrylate: Another similar compound with different functional groups.
Poly (this compound): A polymerized form of this compound with different applications.
This compound stands out due to its unique combination of light sensitivity and hydrophobic properties, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11(2)16(21)17-12-3-5-13(6-4-12)18-19-14-7-9-15(10-8-14)20(22)23/h3-10H,1H2,2H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNAGCCEDCKZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404418 | |
Record name | Disperse Orange 3 methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58142-15-7 | |
Record name | Disperse Orange 3 methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disperse Orange 3 methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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